4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is an organoboron compound featuring a benzo[c]isothiazole core substituted at the 4-position with a pinacol boronic ester group. This structural motif renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl systems in pharmaceuticals, agrochemicals, and materials science . The benzo[c]isothiazole moiety, characterized by a sulfur and nitrogen-containing heterocycle, imparts distinct electronic and steric properties compared to simpler arylboronic esters. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, facilitating handling and storage .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11-9(10)8-18-15-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOPHNQBTCPPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a halogenated benzo[c]isothiazole and a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzo[c]isothiazole core or the dioxaborolane group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c]isothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[c]isothiazole core .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole depends on its specific application. In organic synthesis, the compound acts as a boronic ester, participating in cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the catalytic cycle of the palladium complex used in these reactions .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic differences between the target compound and analogous boron-containing heterocycles:
Notes:
- Molecular Weight : The target compound’s molecular weight is inferred from structurally similar derivatives .
Key Observations :
- Heterocycle Influence: The benzo[c]isothiazole core (target) contrasts with thiazole , thiadiazole , and isoxazole derivatives in electronic properties.
- Substitution Pattern: Bis-boronic esters (e.g., in thiadiazole derivatives ) enable polymerization or dendritic architectures, whereas mono-substituted analogs (target, benzonitrile) are suited for linear biaryl synthesis.
- Functional Groups : The nitrile group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile introduces electron-withdrawing effects, which may accelerate coupling rates compared to the electron-neutral isothiazole .
Stability and Handling
- Target Compound : The pinacol boronic ester group confers air and moisture stability, though the isothiazole ring may require protection under strongly acidic/basic conditions .
- Thiadiazole Derivatives : Bis-boronic esters exhibit higher reactivity but require stringent anhydrous conditions to prevent hydrolysis .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H18BNO2S
- Molecular Weight : 265.18 g/mol
- CAS Number : 181219-01-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The boron-containing moiety can inhibit certain enzymes involved in metabolic pathways.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in cells.
- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound has shown promise in cancer treatment:
- Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Case Study 2 : A study on lung cancer cells reported that it reduced cell viability by disrupting the cell cycle and promoting cell death via reactive oxygen species (ROS) generation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Case Study 3 : Tests against various bacterial strains indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria .
Data Table: Biological Activities and Effects
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduces oxidative stress |
Clinical Applications
The potential clinical applications for this compound are vast:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth.
- Infection Control : As a potential treatment for bacterial infections.
- Oxidative Stress Management : May be used in formulations aimed at reducing oxidative damage in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
